
1,2-Ethanediamine, N-(2,2-diphenylethyl)-N'-(3-ethoxypropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N-(2,2-diphenylethyl)-N’-(3-ethoxypropyl)- is a complex organic compound that belongs to the class of diamines. Diamines are characterized by the presence of two amino groups attached to an alkane chain. This particular compound features additional functional groups, including diphenylethyl and ethoxypropyl, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(2,2-diphenylethyl)-N’-(3-ethoxypropyl)- typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Ethylenediamine, diphenylethyl bromide, and 3-ethoxypropyl bromide.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out in an organic solvent like ethanol or acetonitrile, under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques like distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N-(2,2-diphenylethyl)-N’-(3-ethoxypropyl)- can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reaction with reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Often performed in anhydrous conditions to prevent side reactions.
Substitution: Conducted in polar solvents with appropriate bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield corresponding amides or nitriles.
Reduction: Could produce primary or secondary amines.
Substitution: Results in the formation of new substituted amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a ligand in coordination chemistry or as a reagent in biochemical assays.
Medicine: Potential use in drug development or as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, or other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include:
Binding: Interaction with active sites of enzymes or receptors.
Inhibition/Activation: Modulation of enzyme activity or receptor signaling.
Complex Formation: Formation of stable complexes with metal ions or other molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Ethanediamine, N,N’-diethyl-
- 1,2-Ethanediamine, N,N’-diphenyl-
- 1,2-Ethanediamine, N-(2-phenylethyl)-N’-(3-methoxypropyl)-
Uniqueness
1,2-Ethanediamine, N-(2,2-diphenylethyl)-N’-(3-ethoxypropyl)- is unique due to its specific functional groups, which may impart distinct chemical reactivity and physical properties compared to other diamines. These unique features could make it particularly valuable in specialized applications.
Properties
CAS No. |
627519-47-5 |
|---|---|
Molecular Formula |
C21H30N2O |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
N'-(2,2-diphenylethyl)-N-(3-ethoxypropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C21H30N2O/c1-2-24-17-9-14-22-15-16-23-18-21(19-10-5-3-6-11-19)20-12-7-4-8-13-20/h3-8,10-13,21-23H,2,9,14-18H2,1H3 |
InChI Key |
DFVAHAMGDISNAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNCCNCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


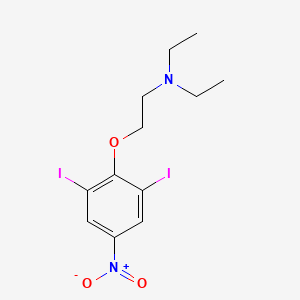
![Benzene, [(4,4-diethoxy-2-butynyl)seleno]-](/img/structure/B12593618.png)
![2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12593620.png)

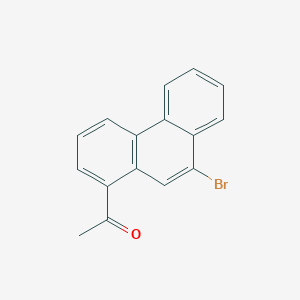
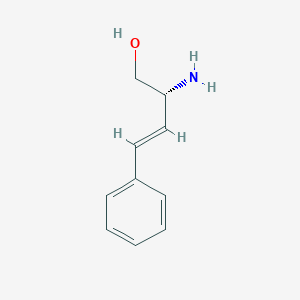
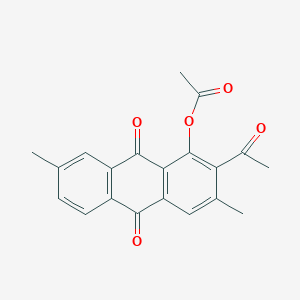
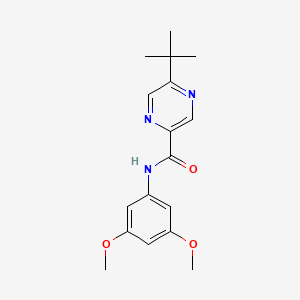
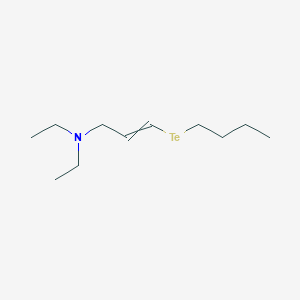
![4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol](/img/structure/B12593660.png)

![1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene](/img/structure/B12593674.png)
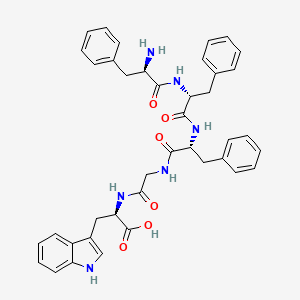
![2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12593684.png)
